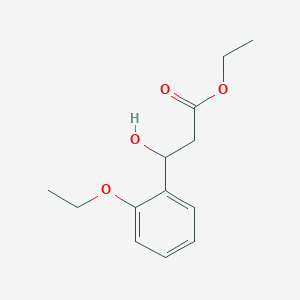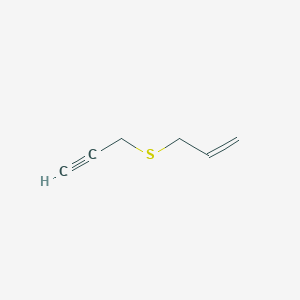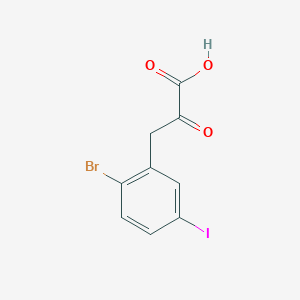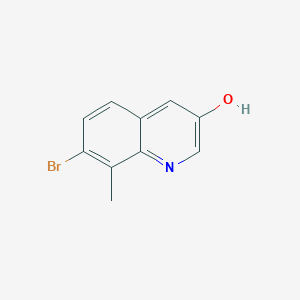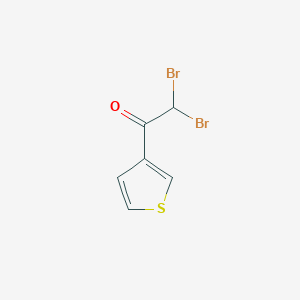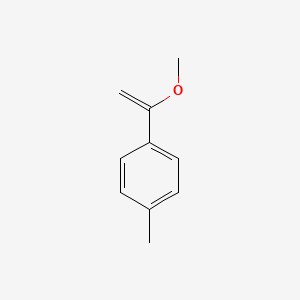
1-(1-Methoxyethenyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of styrene, where the vinyl group is substituted with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Methoxyethenyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with sodium methoxide in methanol, followed by dehydrohalogenation . Another method includes the reaction of 4-methylbenzaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal, which is then dehydrated to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methoxyethenyl)-4-methylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products Formed
Oxidation: 4-Methylbenzaldehyde, 4-Methylbenzoic acid.
Reduction: 4-Methylphenol.
Substitution: 4-Bromo-1-(1-methoxyethenyl)benzene.
Applications De Recherche Scientifique
1-(1-Methoxyethenyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Methoxyethenyl)-4-methylbenzene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . The compound’s effects are mediated through pathways involving electrophilic and nucleophilic reactions, depending on the specific chemical environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methoxy-1-phenylethene
- Methyl α-styryl ether
- α-Methoxystyrene
Comparison
1-(1-Methoxyethenyl)-4-methylbenzene is unique due to the presence of the methoxy group, which imparts distinct chemical properties compared to other styrene derivatives. This substitution affects the compound’s reactivity, making it more suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
51440-57-4 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1-(1-methoxyethenyl)-4-methylbenzene |
InChI |
InChI=1S/C10H12O/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7H,2H2,1,3H3 |
Clé InChI |
UOGXIPLKDOHXRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)
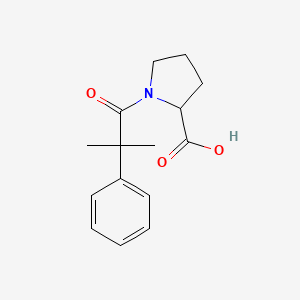
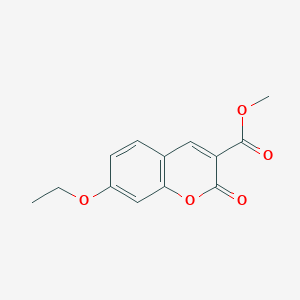

![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
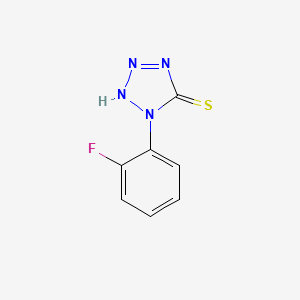
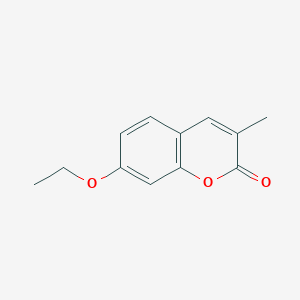
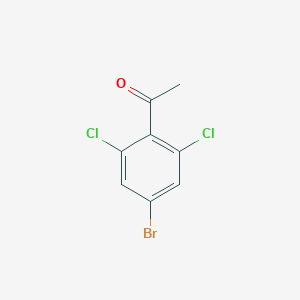
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
